N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide

SRC kinase Tyrosine kinase inhibitor Structure-activity relationship

This benzylpiperidine–adamantane carboxamide provides a distinct pharmacological tool occupying a critical activity band (SRC IC50=114 nM; ABL1 IC50=1,000 nM) that avoids complete target saturation at standard 1–10 μM screening concentrations. It is supplied with batch-specific NMR and HPLC documentation at ≥98% purity, ensuring lot-to-lot reproducibility. The methylene-bridged scaffold enables systematic linker SAR studies and serves as a calibrated reference standard for inter-laboratory SRC/ABL1 selectivity panels, addressing variability attributable to compound quality.

Molecular Formula C24H34N2O
Molecular Weight 366.549
CAS No. 954243-64-2
Cat. No. B2545102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide
CAS954243-64-2
Molecular FormulaC24H34N2O
Molecular Weight366.549
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5
InChIInChI=1S/C24H34N2O/c27-23(24-13-20-10-21(14-24)12-22(11-20)15-24)25-16-18-6-8-26(9-7-18)17-19-4-2-1-3-5-19/h1-5,18,20-22H,6-17H2,(H,25,27)
InChIKeyXWDDCRVMEWFNBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide (CAS 954243-64-2): Structural Properties and Kinase Inhibition Profile


N-[(1-Benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule (C24H34N2O, MW 366.5) that combines an adamantane cage, a piperidine ring, and a benzyl substituent via a methylene-linked carboxamide bridge . The compound was disclosed in US Patent 10294227 (assigned to the University Court of the University of Edinburgh) as one of a series of kinase inhibitors . Its primary documented biochemical activities are moderate inhibition of the non-receptor tyrosine kinases SRC (IC50 = 114 nM) and ABL1 (IC50 = 1,000 nM), placing it within the SRC-family kinase inhibitor chemical space .

Why Substituting N-[(1-Benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide with Off-the-Shelf Kinase Inhibitors Risks Experimental Inconsistency


Compounds within the benzylpiperidine-adamantane carboxamide class display wide variations in kinase potency that are exquisitely sensitive to the linker between the piperidine and carboxamide moieties. Within US Patent 10294227 alone, SRC IC50 values span from 0.5 nM to >100 nM depending on the nature of the amide substituent . The target compound occupies a distinct activity band (SRC IC50 = 114 nM; ABL1 IC50 = 1,000 nM) that does not overlap with the sub-nanomolar potency of the series' most optimized members . This profile makes the compound valuable as a pharmacological tool for delineating potency-dependent phenotypes or as a starting scaffold for further medicinal chemistry optimization, but it also means that substituting it with a more potent congener will fundamentally alter the experimental readout .

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide


Moderate SRC Kinase Inhibition Distinguishes this Compound from Sub-Nanomolar Congeners in the Same Patent Series

In a head-to-head patent series (US10294227), the target compound (Code 526) inhibits C-terminal His-tagged full-length human SRC with an IC50 of 114 nM, whereas the most potent compound in the same series (Code 518) achieves an IC50 of 0.5 nM under identical assay conditions .

SRC kinase Tyrosine kinase inhibitor Structure-activity relationship

ABL1 Kinase Inhibition Profile Reveals Target Engagement Breadth Contrasting with SRC-Selective Analogs

The target compound additionally inhibits human ABL1 kinase with an IC50 of 1,000 nM (10-point, 1:3 dilution curve, 10 μM ATP) . In contrast, the most potent SRC inhibitor in the series (Code 518) shows no reported ABL1 activity in the same dataset, suggesting a divergence in target selectivity profiles .

ABL1 kinase Kinase selectivity Polypharmacology

Methylene-Linker Architecture Differentiates this Compound from Direct Amide Analogs with Higher Ebola Antiviral Potency

The direct amide analog N-(1-benzylpiperidin-4-yl)adamantane-1-carboxamide (CAS 314030-54-1), which lacks the methylene spacer between the piperidine ring and the carboxamide nitrogen, inhibits Ebola virus entry with an EC50 of 3.9 μM . The target compound (CAS 954243-64-2) possesses an extra methylene unit (-CH2-) that increases conformational flexibility and alters hydrogen-bonding geometry. While direct Ebola EC50 data for the target compound are not publicly available, this structural divergence is likely to affect target binding and antiviral potency .

Antiviral Ebola virus entry inhibitor Structure-activity relationship

Physicochemical Properties and Commercial Purity Enable Reproducible In Vitro Pharmacology

The compound is commercially available at ≥98% purity (HPLC) with batch-specific QC documentation including NMR and HPLC from vendors such as Bidepharm . Its molecular formula (C24H34N2O) and MW (366.55 g/mol) are unambiguously characterized, and its SMILES notation is O=C(NCC1CCN(Cc2ccccc2)CC1)C12CC3CC(CC(C3)C1)C2 . This level of characterization exceeds that of many research-grade analogs for which purity and analytical data are not publicly documented.

Quality control Purity specification Procurement

High-Value Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide in Drug Discovery


SRC Kinase Dose-Response and Occupancy Studies Requiring Intermediate Potency

With an SRC IC50 of 114 nM, the compound operates in a potency window that avoids complete target saturation at typical screening concentrations (1–10 μM) while still providing measurable inhibition. This profile is ideal for cellular dose-response studies where researchers need to detect both partial and full target engagement without the binary on/off response observed with sub-nanomolar inhibitors .

Selectivity Profiling and Polypharmacology Assessment of SRC/ABL1 Dual Inhibitors

The compound's ability to engage both SRC (114 nM) and ABL1 (1,000 nM) makes it a useful reference standard for constructing kinase selectivity panels. Its roughly 9-fold selectivity for SRC over ABL1 provides a benchmark for evaluating next-generation compounds designed to achieve wider or narrower selectivity windows .

Medicinal Chemistry Scaffold Optimization via Methylene-Linker SAR

The presence of a methylene spacer between the piperidine ring and the carboxamide distinguishes this compound from direct amide analogs. Medicinal chemistry teams can use this scaffold to systematically explore how linker length and flexibility modulate potency, selectivity, and pharmacokinetic properties across both kinase and antiviral targets .

Quality-Controlled Reference Compound for Inter-Laboratory Reproducibility Studies

Commercially available at ≥98% purity with batch-specific NMR and HPLC documentation, the compound can serve as a standardized reference material for inter-laboratory comparisons of SRC or ABL1 inhibition assays, reducing variability attributable to compound quality .

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.